Spectral Separation: Pyrene Maleimide Excitation/Emission vs. Coumarin and BODIPY Maleimides
Pyrene maleimide occupies a distinct spectral window compared to other commonly used thiol-reactive maleimide dyes, enabling multiplex labeling with minimal spectral overlap. Pyrene maleimide exhibits excitation maxima at 343 nm, 326 nm, and 313 nm, with emission maxima at 377 nm and 397 nm . In contrast, coumarin-based maleimides (e.g., N-(7-dimethylamino-4-methyl-3-coumarinyl)maleimide, DACM) typically excite at 380–400 nm and emit at 460–470 nm [1], while BODIPY maleimides excite at 490–505 nm and emit at 510–530 nm [2]. This separation—pyrene emission below 400 nm, coumarin emission above 450 nm, and BODIPY emission above 510 nm—permits simultaneous labeling of distinct cysteine populations in a single sample without significant fluorescence crosstalk.
| Evidence Dimension | Excitation and emission wavelength maxima |
|---|---|
| Target Compound Data | Excitation: 343, 326, 313 nm; Emission: 377, 397 nm |
| Comparator Or Baseline | Coumarin maleimide (DACM): Ex ~380–400 nm, Em ~460–470 nm; BODIPY maleimide: Ex ~490–505 nm, Em ~510–530 nm |
| Quantified Difference | Pyrene emission maximum is 60–70 nm blue-shifted from coumarin maleimide and 110–130 nm blue-shifted from BODIPY maleimide |
| Conditions | Standard solution-phase fluorescence spectroscopy in organic or aqueous buffer; data compiled from vendor technical specifications and published dye characterizations |
Why This Matters
Enables multiplexed detection of up to three distinct cysteine-labeled species in a single experiment without complex spectral deconvolution, reducing reagent consumption and instrument time.
- [1] US Patent US7897787B2. Thiol-group detecting fluorescence reagents consisting of N-(4-methyl-7-dimethylaminocoumarinyl)maleimides. 2006. View Source
- [2] US Patent US7317111B2. Green and orange fluorescent labels and their uses. 2003. View Source
